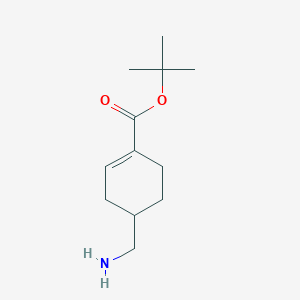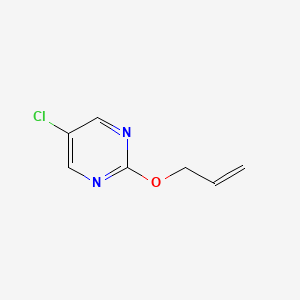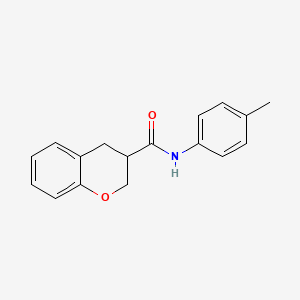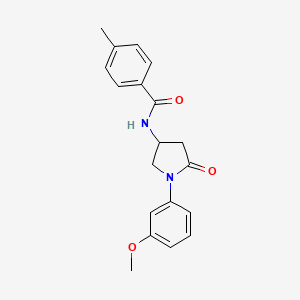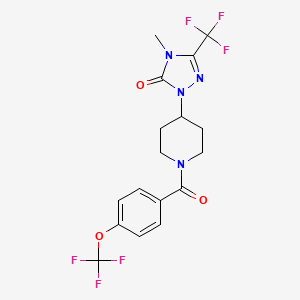
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound can be selectively synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides in high yields at room temperature .
Chemical Reactions Analysis
The compound’s chemical reactivity may involve the triazole ring, which is known for its diverse applications. It can participate in cycloaddition reactions and potentially serve as a building block for more complex molecules .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
Research in the synthesis of derivative compounds, such as those involving morpholine and azetidine structures, has shown potential in creating molecules with significant antioxidant properties. For instance, the study on the synthesis of bromophenols and their derivatives demonstrated effective antioxidant power, comparing favorably with standard antioxidants (Çetinkaya et al., 2012). These findings suggest that exploring the antioxidant capacities of complex compounds like “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-morpholinophenyl)methanone” could be a promising area of research.
Antitumour Activity
Another area of research interest is the antitumour activity of compounds incorporating elements of the queried chemical structure. Studies on compounds with morpholino groups have identified significant inhibitory effects on cancer cell proliferation, highlighting the potential of these molecules in cancer research. For example, the compound 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited distinct inhibition on various cancer cell lines, indicating its potential as a lead compound in antitumor drug development (Tang & Fu, 2018).
Elastase Inhibitory Activity
The synthesis and evaluation of novel triazole derivatives from related precursor compounds have also been investigated, with some derivatives exhibiting significant elastase inhibitory activity. This type of research suggests a pathway for developing new therapeutic agents targeting conditions associated with elastase activity, such as inflammatory diseases (Dias et al., 2018).
Antimicrobial Activity
The antimicrobial activity of synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule indicates the potential of such compounds in addressing bacterial and fungal infections. This research area demonstrates the broad spectrum of biological activities that compounds with morpholine and triazole components can exhibit, which could be relevant for the compound (Majithiya & Bheshdadia, 2022).
Structural and Spectral Studies
Comprehensive structural and spectral studies, including solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been conducted on related compounds. These methodologies are crucial for understanding the intricate details of molecular structures and could be applied to the study of “this compound” to uncover its physicochemical properties and potential applications (Wielgus et al., 2015).
Safety and Hazards
The product is not intended for human or veterinary use and is for research purposes only.
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-16(20-11-15(12-20)21-17-5-6-18-21)13-1-3-14(4-2-13)19-7-9-23-10-8-19/h1-6,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYYJTGGVWZQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


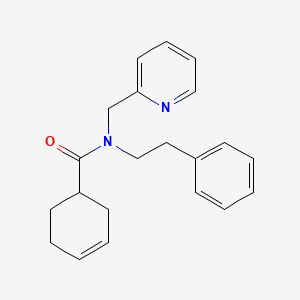
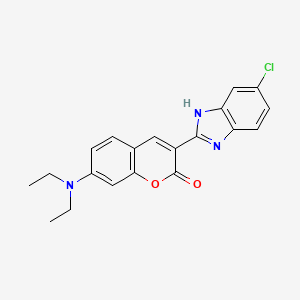
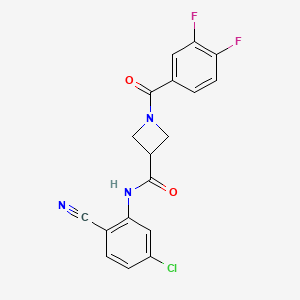
![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

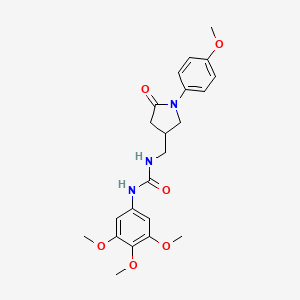
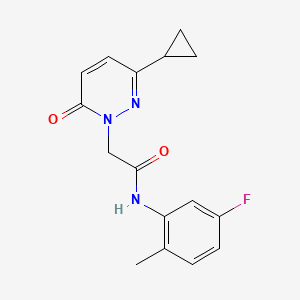
![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)
